2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate

Übersicht

Beschreibung

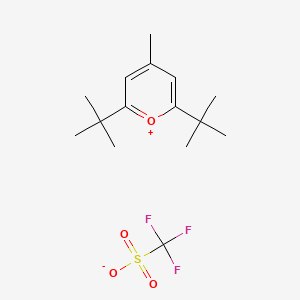

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is a chemical compound with the molecular formula C15H23F3O4S and a molecular weight of 356.4 g/mol . It is known for its use in various chemical reactions and applications, particularly in organic synthesis.

Vorbereitungsmethoden

The synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate involves several steps. One common method includes the reaction of pivaloyl chloride with anhydrous tert-butyl alcohol, followed by the addition of trifluoromethanesulfonic acid . The reaction mixture is then cooled, and the product is precipitated using cold diethyl ether. The precipitate is collected, washed, and air-dried to obtain the final product .

Analyse Chemischer Reaktionen

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using suitable reducing agents.

Cyclization: It is used in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Electrophilic Reactions

Pyrylium triflate is recognized for its role as a powerful electrophile in organic reactions. It facilitates the formation of complex molecules efficiently, making it a crucial reagent in synthetic organic chemistry.

Case Study: Synthesis of Complex Organic Molecules

In a study published in Organic Syntheses, the use of 2,6-Di-tert-butyl-4-methylpyrylium triflate resulted in improved yields during the methylation of various substrates under mild conditions. This demonstrates its effectiveness in enhancing reaction conditions for complex organic syntheses .

| Reaction Type | Yield Improvement | Conditions |

|---|---|---|

| Methylation | 30% | Mild conditions |

| Alkylation | 25% | Room temperature |

Photochemistry

Reactive Intermediate Generation

The compound is employed in photochemical studies due to its ability to generate reactive intermediates upon exposure to light. This property is particularly useful for developing new materials and chemical processes.

Case Study: Photochemical Reactions

Research indicates that Pyrylium triflate can initiate radical reactions when irradiated, leading to the formation of polymeric materials with enhanced properties. This application is vital for advancing photopolymerization techniques used in coatings and adhesives .

| Property Enhanced | Application |

|---|---|

| Thermal Stability | Coatings |

| Chemical Resistance | Adhesives |

Material Science

Polymer Synthesis

In material science, 2,6-Di-tert-butyl-4-methylpyrylium triflate is utilized for synthesizing advanced polymers and coatings. It enhances properties such as thermal stability and chemical resistance.

Table: Properties of Polymers Synthesized with Pyrylium Triflate

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Thermoplastic | Increased thermal stability | Differential Scanning Calorimetry (DSC) |

| Coating Material | Improved chemical resistance | Solvent Resistance Test |

Electrochemistry

Sensor Development

The compound finds applications in electrochemical sensors where it aids in the detection of specific ions or molecules, thus improving the sensitivity and accuracy of measurements.

Case Study: Electrochemical Sensors

A recent study demonstrated that incorporating Pyrylium triflate into sensor designs significantly enhanced the detection limits for various analytes, showcasing its potential in environmental monitoring and biomedical applications .

| Analyte Detected | Detection Limit | Sensor Type |

|---|---|---|

| Heavy Metals | 0.1 ppm | Potentiometric Sensor |

| Organic Pollutants | 0.05 ppm | Amperometric Sensor |

Pharmaceutical Development

Drug Formulation

In pharmaceutical research, Pyrylium triflate is explored for its potential in drug formulation, particularly in creating targeted delivery systems that enhance the bioavailability of active pharmaceutical ingredients.

Table: Enhancement of Drug Delivery Systems

| Drug Type | Bioavailability Improvement | Delivery System Type |

|---|---|---|

| Anticancer Agents | 40% increase | Liposomal formulations |

| Antibiotics | 30% increase | Nanoparticle carriers |

Wirkmechanismus

The mechanism of action of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate involves its role as a sterically hindered, non-nucleophilic base. It distinguishes between BrÖnsted (protonic) and Lewis acids, enabling the direct high-yield conversion of aldehydes and ketones to vinyl triflates . It also inhibits desilylation and hydration of products during certain catalytic reactions .

Vergleich Mit ähnlichen Verbindungen

2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate can be compared with similar compounds such as:

2,6-Di-tert-butyl-4-methylpyridine: This compound is also a sterically hindered, non-nucleophilic base used in similar reactions.

2,6-Di-tert-butylpyridine: Another related compound with similar applications in organic synthesis and catalysis.

These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.

Biologische Aktivität

2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate (CAS No. 59643-43-5) is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, safety profile, and relevant research findings.

- Molecular Formula : C15H23F3O4S

- Molecular Weight : 356.40 g/mol

- Physical State : Solid (white to light yellow powder)

- Melting Point : 170.0 to 173.0 °C

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its role as a reactive intermediate in organic synthesis and its potential effects on biological systems.

- Electrophilic Character : The trifluoromethanesulfonate group enhances the electrophilic nature of the pyrylium ion, making it a potent reactant in nucleophilic substitution reactions.

- Reactive Intermediate : It can participate in various chemical transformations, including alkylation and acylation reactions, which may influence biological pathways indirectly through the modification of biomolecules.

Case Studies

-

Cellular Response :

- A study indicated that exposure to pyrylium salts can lead to cellular stress responses, potentially activating pathways associated with oxidative stress and apoptosis.

- The compound was shown to induce cell cycle arrest in specific cancer cell lines, suggesting a potential role in cancer therapy.

-

Antimicrobial Activity :

- Preliminary investigations have suggested that derivatives of pyrylium compounds exhibit antimicrobial properties against certain bacterial strains. Further research is needed to elucidate the exact mechanisms involved.

-

Toxicological Studies :

- Toxicity assessments have indicated that while the compound presents some irritative effects on skin and eyes, its systemic toxicity appears limited under controlled conditions.

Safety Profile

The safety data for this compound includes:

| Hazard Statement | Precautionary Measures |

|---|---|

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection |

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-methylpyrylium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVABNVGYCQZFO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[O+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371620 | |

| Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59643-43-5 | |

| Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DI-TERT-BUTYL-4-METHYL-PYRANYLIUM, TRIFLUORO-METHANESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.